N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromine atom, a phenyl ring, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Coupling with phenyl ring: The brominated pyrazole is coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura reaction.
Formation of furan-2-carboxamide: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling and gene expression.
Comparison with Similar Compounds
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds such as:
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide: Similar structure but with a methyl group instead of bromine, which may influence its lipophilicity and pharmacokinetic properties.
N-[4-(4-nitro-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide: Similar structure but with a nitro group instead of bromine, which may alter its electronic properties and reactivity.
Properties
Molecular Formula |
C14H10BrN3O2 |
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Molecular Weight |
332.15 g/mol |
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10BrN3O2/c15-10-8-16-18(9-10)12-5-3-11(4-6-12)17-14(19)13-2-1-7-20-13/h1-9H,(H,17,19) |
InChI Key |
IZRCCEPQMISYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Br |
Origin of Product |
United States |
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